4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile
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Overview
Description
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile is a quinoline derivative known for its potential applications in various fields of research and industry. This compound is characterized by its unique chemical structure, which includes a chloroethoxy group and a carbonitrile group attached to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile typically involves the reaction of 4-chloro-6-methylquinoline-3-carbonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile has been studied for its potential therapeutic uses and applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A similar compound with a methoxyethoxy group instead of a methyl group.
4-Chloro-7-(2-chloroethoxy)-6-methylquinazoline: Lacks the carbonitrile group present in 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10Cl2N2O |
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Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-chloro-7-(2-chloroethoxy)-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-10-11(5-12(8)18-3-2-14)17-7-9(6-16)13(10)15/h4-5,7H,2-3H2,1H3 |
InChI Key |
ODEXOQKKFTWCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1OCCCl)C#N)Cl |
Origin of Product |
United States |
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